4,4-dimethyl-5-azaspiro[2.4]heptane

Catalog No.
S6506418
CAS No.
2758000-54-1
M.F
C8H15N
M. Wt
125.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-dimethyl-5-azaspiro[2.4]heptane

CAS Number

2758000-54-1

Product Name

4,4-dimethyl-5-azaspiro[2.4]heptane

Molecular Formula

C8H15N

Molecular Weight

125.2

4,4-dimethyl-5-azaspiro[2.4]heptane is a heterocyclic compound characterized by a bicyclic structure that includes both a spiro and an azaspiro moiety. Its molecular formula is C8H15NC_8H_{15}N, with a molecular weight of approximately 125.2 g/mol. This compound is notable for its diverse range of properties and potential applications across various fields, including medicinal chemistry and materials science. The unique structural features contribute to its chemical reactivity and biological activity, making it an interesting subject for research and development.

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen, potentially yielding ketones or carboxylic acids as products.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, leading to the formation of alcohols or amines.
  • Substitution: This reaction entails the replacement of one atom or group with another, utilizing various nucleophiles and electrophiles.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents employed.

The synthesis of 4,4-dimethyl-5-azaspiro[2.4]heptane can be achieved through several methods:

  • Cyclization Reactions: One common approach involves cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
  • Asymmetric Synthesis: Techniques such as asymmetric dipolar cycloaddition can be utilized to create this compound with specific stereochemical configurations.
  • Functional Group Transformations: Various functional groups can be introduced or modified during the synthesis process to enhance the compound's properties or reactivity.

These methods often require careful selection of catalysts and solvents to achieve high yields and purities .

The applications of 4,4-dimethyl-5-azaspiro[2.4]heptane are diverse:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex bioactive molecules.
  • Material Science: The compound is investigated for its potential use in developing new materials with specific properties.
  • Chemical Research: It is studied for its reactivity in various chemical processes, contributing to advancements in organic synthesis.

The versatility of this compound makes it valuable across multiple scientific disciplines .

Interaction studies involving 4,4-dimethyl-5-azaspiro[2.4]heptane have focused on its binding affinity to various biological targets. These studies aim to understand how the compound interacts at a molecular level, which could inform its potential therapeutic uses. Preliminary findings suggest that it may modulate enzyme activity or interact with receptors involved in critical biological pathways, although more comprehensive research is required to confirm these interactions and their implications .

Several compounds share structural similarities with 4,4-dimethyl-5-azaspiro[2.4]heptane:

  • 5-Azaspiro[2.4]heptane: Lacks the dimethyl substitution but retains the spirocyclic structure.
  • 4-Thia-5-azaspiro[2.4]heptane: Contains sulfur in place of one carbon atom in the ring system.
  • 5-Oxa-6-azaspiro[2.4]heptane: Features an oxygen atom in the ring structure instead of nitrogen.

Uniqueness

What sets 4,4-dimethyl-5-azaspiro[2.4]heptane apart from these similar compounds is its specific bicyclic arrangement combined with dimethyl substitution at the 4-position. This unique structure imparts distinct chemical and physical properties that enhance its utility in scientific research and industrial applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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